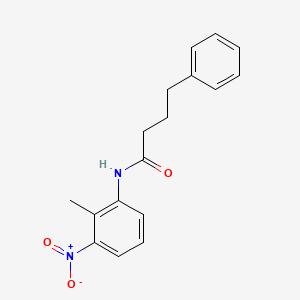
4-(4-ethoxyphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethoxyphenyl)-3-(ethylthio)-5-phenyl-4H-1,2,4-triazole, commonly known as EPTT, is a triazole compound that has gained significant attention in scientific research due to its potential applications in various fields. EPTT belongs to the family of triazoles, which are known for their unique chemical properties and biological activities.
作用機序
The mechanism of action of EPTT is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and disrupt cellular pathways. EPTT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, EPTT has been shown to inhibit the growth of fungi and bacteria by disrupting cell membrane integrity and inhibiting protein synthesis.
Biochemical and Physiological Effects:
EPTT has been shown to have both biochemical and physiological effects. Biochemically, EPTT has been shown to inhibit the activity of certain enzymes, including tyrosinase and α-glucosidase. Additionally, EPTT has been shown to inhibit the production of reactive oxygen species, which can damage cells and contribute to the development of various diseases. Physiologically, EPTT has been shown to exhibit anti-inflammatory and analgesic activities.
実験室実験の利点と制限
One of the main advantages of using EPTT in lab experiments is its potent biological activity, which makes it a useful tool for investigating various cellular pathways and disease mechanisms. Additionally, EPTT is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using EPTT in lab experiments is its potential toxicity, which can make it difficult to work with at high concentrations.
将来の方向性
There are several future directions for research involving EPTT. One potential area of investigation is the development of EPTT-based drugs for the treatment of various diseases, including cancer and fungal infections. Additionally, EPTT could be further studied for its potential use as a herbicide in agriculture. Furthermore, EPTT could be explored for its ability to act as a corrosion inhibitor in material science. Finally, more research is needed to fully understand the mechanism of action of EPTT and its potential applications in various fields.
In conclusion, EPTT is a triazole compound that has gained significant attention in scientific research due to its potential applications in various fields. EPTT has been shown to exhibit potent biological activity and has been investigated for its potential use in medicinal chemistry, agriculture, and material science. While there are still many questions to be answered about the mechanism of action and future applications of EPTT, it is clear that this compound has the potential to be a valuable tool for researchers in a variety of fields.
合成法
EPTT can be synthesized through a variety of methods, including the reaction of 4-ethoxybenzaldehyde, thioacetic acid, and phenylhydrazine in the presence of a catalyst. Another method involves the reaction of 4-ethoxyphenyl isothiocyanate and phenylhydrazine. The synthesis of EPTT is a complex process that requires careful control of reaction conditions and purification techniques to obtain a high yield of pure product.
科学的研究の応用
EPTT has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, EPTT has been shown to exhibit potent antitumor, antifungal, and antibacterial activities. EPTT has also been investigated for its potential use as a herbicide in agriculture. Additionally, EPTT has been studied for its ability to act as a corrosion inhibitor in material science.
特性
IUPAC Name |
4-(4-ethoxyphenyl)-3-ethylsulfanyl-5-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-3-22-16-12-10-15(11-13-16)21-17(14-8-6-5-7-9-14)19-20-18(21)23-4-2/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVOLJPMPWICEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxyphenyl)-3-(ethylsulfanyl)-5-phenyl-4H-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-2-(2-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5779296.png)
![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)

![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)




![1-[(2,4-dimethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5779342.png)
![5-(3,4-dimethylphenyl)-4-[4-(2-methoxyphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5779354.png)

![2-{[3-(4-morpholinyl)-3-oxopropyl]thio}-1,3-benzoxazole](/img/structure/B5779365.png)
